Cleistanthin B

Übersicht

Beschreibung

Cleistanthin B is a naturally occurring arylnaphthalene lignan lactone glycoside derived from the plant Cleistanthus collinus, which belongs to the family Euphorbiaceae . This compound is known for its various pharmacological activities, including antihypertensive, antitumor, and diuretic effects . This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cleistanthin B can be synthesized through a series of chemical reactions involving the isolation of diphyllin, followed by glycosylation to form the glycoside . The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The glycosylation step is often carried out using glycosyl donors and catalysts under controlled conditions to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves of Cleistanthus collinus. The extraction process includes solvent extraction, followed by purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to obtain the desired product with high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Cleistanthin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or to study its chemical behavior.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Cleistanthin B has been extensively studied for its scientific research applications in various fields:

Wirkmechanismus

Cleistanthin B exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound induces apoptosis in cancer cells by causing G1 cell cycle arrest and inhibiting DNA synthesis.

Antihypertensive Activity: The compound acts as an alpha-adrenergic receptor blocker, reducing blood pressure by inhibiting the vasoconstrictive effects of catecholamines.

Antiviral Activity: this compound inhibits the replication of enveloped RNA and DNA viruses by blocking the vacuolar ATPase, which is essential for viral entry and replication.

Vergleich Mit ähnlichen Verbindungen

- Cleistanthin A

- Diphyllin

- Helioxanthin 8-1

- Helioxanthin 5-4-2

Cleistanthin B’s unique combination of pharmacological activities and its potential therapeutic applications make it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

Cleistanthin B, a compound derived from the plant Cleistanthus collinus, has garnered attention for its various biological activities, particularly in the fields of oncology and cardiovascular health. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antitumor Activity

In Vivo Studies

A pivotal study evaluated the antitumor efficacy of this compound using mouse models with Ehrlich's ascites carcinoma (EAC) and Dalton's ascites lymphoma (DAL). The study administered this compound at doses of 25, 50, and 100 mg/kg and compared its effects with the standard chemotherapeutic agent 5-fluorouracil (5-FU) at 20 mg/kg. The findings indicated:

- Survival Rate : this compound at 50 mg/kg significantly increased the life span of EAC and DAL tumor-bearing mice by approximately 25.5% and 26.2%, respectively. In contrast, 5-FU increased survival rates by 40.6% and 65.1% for EAC and DAL models, respectively .

- Hematological Parameters : this compound notably reduced elevated white blood cell (WBC) counts in EAC-bearing animals, suggesting its potential to mitigate tumor-induced leukocytosis .

| Treatment | EAC Survival Increase | DAL Survival Increase | WBC Count Reduction |

|---|---|---|---|

| This compound (50 mg/kg) | 25.5% | 26.2% | Yes |

| 5-FU (20 mg/kg) | 40.6% | 65.1% | No |

Mechanism of Action

The antineoplastic activity of this compound appears to be linked to its structural similarity with Cleistanthin A, which has demonstrated significant antitumor effects in previous studies . The compound's ability to improve survival rates while reducing WBC counts indicates a potential mechanism involving immune modulation.

Antihypertensive Effects

Research has also highlighted the antihypertensive properties of this compound. In a study comparing its effects to prazosin, both Cleistanthins A and B exhibited significant antihypertensive activity:

- Dose-Dependent Response : The compounds showed a dose-dependent hypotensive effect when administered intravenously, although this was not consistently observed across all studies .

- Electrophysiological Changes : Direct administration led to alterations in heart rate and ECG parameters without evidence of cardiotoxicity .

Diuretic Activity

This compound has been studied for its diuretic properties as well:

- Diuretic Index : In experiments using Wistar rats, both Cleistanthins A and B produced significant increases in urine volume over a period of 24 hours post-administration, although their diuretic activity was lower than that of furosemide .

- Electrolyte Excretion : The compounds influenced urinary electrolyte levels, indicating a potential mechanism for their diuretic action .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on recent research findings:

| Biological Activity | Findings |

|---|---|

| Antitumor | Increased survival in EAC/DAL models; reduced WBC counts |

| Antihypertensive | Significant blood pressure reduction; dose-dependent effects observed |

| Diuretic | Increased urine volume; altered urinary electrolyte levels |

Eigenschaften

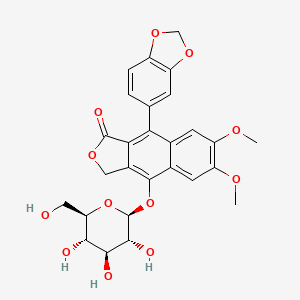

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGIWVGXMRUMNA-WBYCZGBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014455 | |

| Record name | Cleistanthin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30021-77-3 | |

| Record name | Cleistanthin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30021-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleistanthin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030021773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cleistanthin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.